molecular formula C16H15ClN6O B2520626 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine CAS No. 2380186-89-8

3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Cat. No.: B2520626
CAS No.: 2380186-89-8
M. Wt: 342.79
InChI Key: KWVWUFHGKNNGPI-UHFFFAOYSA-N
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Description

3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with a furan ring and a piperazine moiety linked to a chloropyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multi-step procedures. One common method includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate furan derivatives.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Chloropyrimidine Substitution: The final step involves the substitution of the piperazine nitrogen with a chloropyrimidine group, typically through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloropyrimidine group.

Major Products

    Oxidation: Furanones and other oxidized furan derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyridazine and piperazine derivatives.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related compounds and their interactions with biological targets.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chloropyrimidine group may enhance binding affinity and specificity towards certain biological targets. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is unique due to its specific combination of a pyridazine core, furan ring, and chloropyrimidine-substituted piperazine moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O/c17-12-10-18-16(19-11-12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVWUFHGKNNGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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